molecular formula C29H60Ge4N4O3 B14292672 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione CAS No. 126364-47-4

1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione

Cat. No.: B14292672
CAS No.: 126364-47-4
M. Wt: 803.3 g/mol
InChI Key: FCWIKPSZRBZUHM-UHFFFAOYSA-N
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Description

1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a complex organogermanium compound It is characterized by the presence of four triethylgermyl groups attached to a purine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine trione core.

    Introduction of Triethylgermyl Groups: The triethylgermyl groups are introduced through a series of substitution reactions. This involves the use of triethylgermanium chloride as a reagent.

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reactions are often catalyzed by transition metal catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium species.

    Substitution: The triethylgermyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can introduce various functional groups onto the purine core.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.

    Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-viral activities, is ongoing.

    Industry: It may find applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects is not fully understood. it is believed to involve interactions with molecular targets such as enzymes or receptors. The triethylgermyl groups may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3,7,9-Tetrakis(trimethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with trimethylgermyl groups instead of triethylgermyl groups.

    1,3,7,9-Tetrakis(triethylsilyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with triethylsilyl groups instead of triethylgermyl groups.

Uniqueness

1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties may include altered reactivity, stability, and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

126364-47-4

Molecular Formula

C29H60Ge4N4O3

Molecular Weight

803.3 g/mol

IUPAC Name

1,3,7,9-tetrakis(triethylgermyl)purine-2,6,8-trione

InChI

InChI=1S/C29H60Ge4N4O3/c1-13-30(14-2,15-3)34-25-26(35(28(34)39)31(16-4,17-5)18-6)36(32(19-7,20-8)21-9)29(40)37(27(25)38)33(22-10,23-11)24-12/h13-24H2,1-12H3

InChI Key

FCWIKPSZRBZUHM-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)N1C2=C(N(C1=O)[Ge](CC)(CC)CC)N(C(=O)N(C2=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC

Origin of Product

United States

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